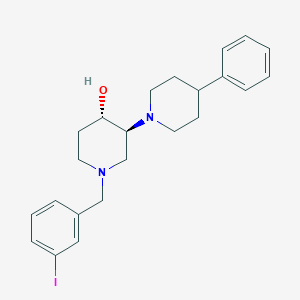
(3-Iodobenzyl)trozamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodobenzyl)trozamicol, also known as IBTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2, which plays a crucial role in various physiological processes.
Mécanisme D'action
(3-Iodobenzyl)trozamicol binds to the M2 receptor and blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the M2 receptor, which has various physiological effects depending on the tissue and organ involved.
Effets Biochimiques Et Physiologiques
(3-Iodobenzyl)trozamicol has been shown to have various biochemical and physiological effects depending on the tissue and organ involved. In the cardiovascular system, (3-Iodobenzyl)trozamicol has been shown to decrease heart rate and contractility, which are both controlled by the M2 receptor. In the respiratory system, (3-Iodobenzyl)trozamicol has been shown to decrease airway resistance and increase lung compliance, which are both controlled by the M2 receptor. In the gastrointestinal system, (3-Iodobenzyl)trozamicol has been shown to decrease motility, which is also controlled by the M2 receptor. In the central nervous system, (3-Iodobenzyl)trozamicol has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated by the M2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Iodobenzyl)trozamicol has several advantages for lab experiments. It is a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. It is also relatively easy to synthesize and purify, which makes it accessible to most labs. However, (3-Iodobenzyl)trozamicol also has limitations. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
For the use of (3-Iodobenzyl)trozamicol include studying the role of the M2 receptor in other physiological processes and developing new drugs that target this receptor. Overall, (3-Iodobenzyl)trozamicol has the potential to advance our understanding of the M2 receptor and its role in health and disease.
Méthodes De Synthèse
The synthesis of (3-Iodobenzyl)trozamicol involves the reaction of 3-iodobenzylamine with trozamicol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is then purified by column chromatography to obtain pure (3-Iodobenzyl)trozamicol. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
(3-Iodobenzyl)trozamicol has been widely used in scientific research to study the role of the M2 receptor in various physiological processes. It has been shown to be a potent and selective antagonist of the M2 receptor, which makes it a valuable tool for studying the function of this receptor. (3-Iodobenzyl)trozamicol has been used to study the role of the M2 receptor in cardiovascular function, respiratory function, and gastrointestinal function. It has also been used to study the role of the M2 receptor in the central nervous system.
Propriétés
Numéro CAS |
148519-95-3 |
|---|---|
Nom du produit |
(3-Iodobenzyl)trozamicol |
Formule moléculaire |
C23H29IN2O |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m0/s1 |
Clé InChI |
UBVKSFDICLMPLH-GOTSBHOMSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I |
Autres numéros CAS |
148519-95-3 |
Synonymes |
(3-iodobenzyl)trozamicol (m-iodobenzyl)trozamicol 3-iodobenzyl-4-azavesamicol 4-hydroxy-1-(3-iodobenzyl)-3-(4-phenylpiperidinyl)piperidine meta-iodobenzyltrozamicol MIBT-3 trans(+-)-isomer of (3-iodobenzyl)trozamicol trans-(+)-isomer of (3-iodobenzyl)trozamicol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





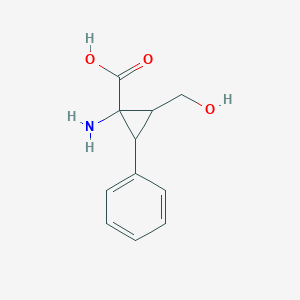


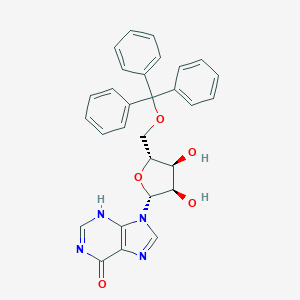
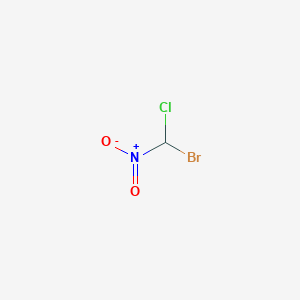
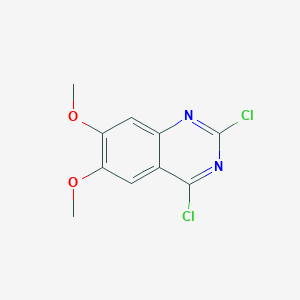

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

